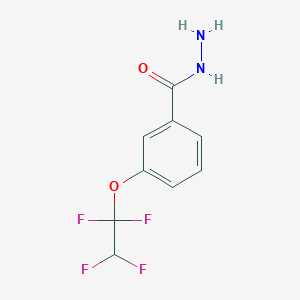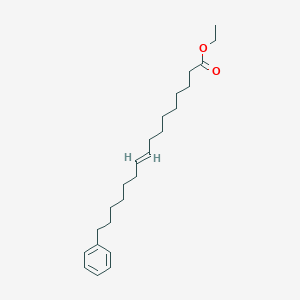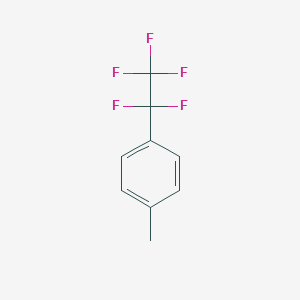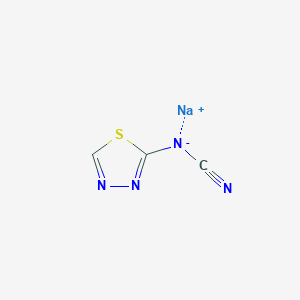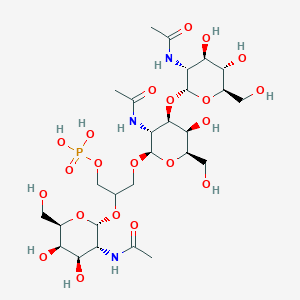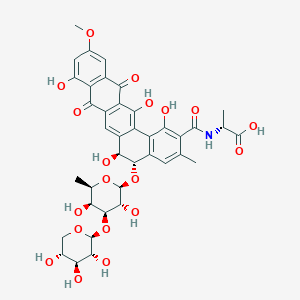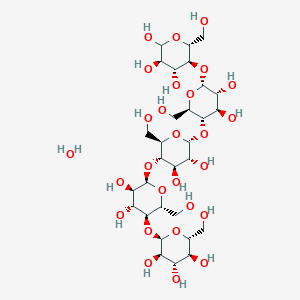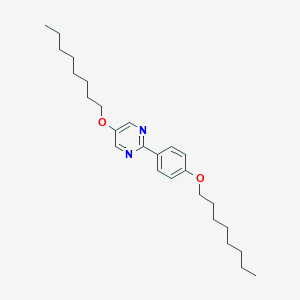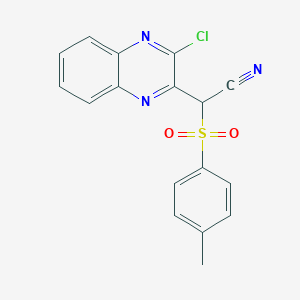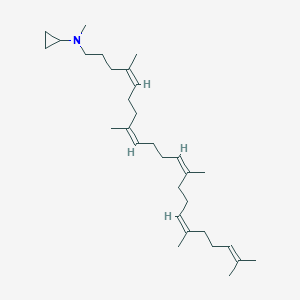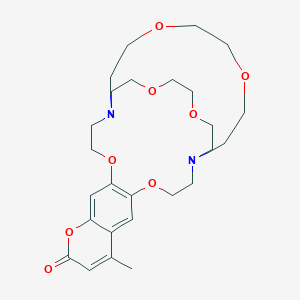
6,7-(4-Methyl)coumaro-(2.2.2)cryptand
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-(4-Methyl)coumaro-(2.2.2)cryptand is a type of macrocyclic compound that has been widely used in scientific research. It is a complex molecule that is composed of three coumarin units and a cryptand moiety. This compound has gained significant attention due to its unique properties and potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand is based on its ability to selectively bind metal ions and other small molecules. The cryptand moiety in this compound acts as a cavity that can accommodate metal ions, while the coumarin units act as a fluorescent reporter. When the compound binds to a metal ion, the fluorescence of the coumarin units is quenched, which can be used to detect the presence of the metal ion.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand have not been extensively studied. However, it has been shown that this compound can selectively bind to metal ions and other small molecules, which can potentially lead to changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in lab experiments include its high selectivity and sensitivity for metal ions and other small molecules. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in scientific research. One potential application is in the development of new fluorescent sensors for the detection of metal ions in biological systems. Another potential direction is in the use of this compound as a molecular probe for imaging applications in living cells. Additionally, the development of new synthetic methods for the preparation of this compound could lead to its broader use in various research fields.
Méthodes De Synthèse
The synthesis of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand involves several steps, including the preparation of the starting materials, the coupling of the coumarin units, and the attachment of the cryptand moiety. The most commonly used method for the synthesis of this compound is the condensation reaction between the coumarin units and the cryptand moiety using a suitable coupling agent.
Applications De Recherche Scientifique
6,7-(4-Methyl)coumaro-(2.2.2)cryptand has been extensively used in scientific research due to its ability to selectively bind metal ions and other small molecules. This compound has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a molecular probe for imaging applications in biological systems.
Propriétés
Numéro CAS |
124804-69-9 |
|---|---|
Nom du produit |
6,7-(4-Methyl)coumaro-(2.2.2)cryptand |
Formule moléculaire |
C26H38N2O8 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
Clé InChI |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
SMILES canonique |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Autres numéros CAS |
124804-69-9 |
Synonymes |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
